molecular formula C23H21ClFN9 B11936528 N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-9-(3-fluorophenyl)-2-piperazin-1-ylpurin-6-amine

N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-9-(3-fluorophenyl)-2-piperazin-1-ylpurin-6-amine

Cat. No.: B11936528
M. Wt: 477.9 g/mol
InChI Key: NGIQKILKGCPSJO-UHFFFAOYSA-N
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Description

N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-9-(3-fluorophenyl)-2-piperazin-1-ylpurin-6-amine is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, a fluorophenyl group, and a piperazine-linked purine moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-9-(3-fluorophenyl)-2-piperazin-1-ylpurin-6-amine typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole core, followed by the introduction of the chloromethyl group. Subsequent steps involve the coupling of the fluorophenyl group and the piperazine-linked purine moiety under controlled conditions. Common reagents used in these reactions include chlorinating agents, coupling reagents, and various solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-9-(3-fluorophenyl)-2-piperazin-1-ylpurin-6-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or defluorinated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-9-(3-fluorophenyl)-2-piperazin-1-ylpurin-6-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-9-(3-fluorophenyl)-2-piperazin-1-ylpurin-6-amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-9-(3-chlorophenyl)-2-piperazin-1-ylpurin-6-amine
  • N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-9-(3-methylphenyl)-2-piperazin-1-ylpurin-6-amine

Uniqueness

N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-9-(3-fluorophenyl)-2-piperazin-1-ylpurin-6-amine is unique due to the presence of the fluorophenyl group, which imparts distinct chemical properties such as increased lipophilicity and potential for specific interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-9-(3-fluorophenyl)-2-piperazin-1-ylpurin-6-amine is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor, antimicrobial, and antiviral properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that combines elements of benzimidazole, piperazine, and purine. Its molecular formula is C₁₈H₁₈ClF₂N₅, which indicates the presence of chlorine and fluorine substituents that may influence its biological activity.

Structure Overview

ComponentDescription
BenzimidazoleA bicyclic structure contributing to antitumor activity.
PiperazineA six-membered ring that enhances solubility and bioavailability.
PurineA fundamental component in nucleic acids, potentially influencing antiviral activity.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of benzimidazole have shown potent antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Activity

A study evaluated several benzimidazole derivatives for their cytotoxic effects on human cancer cell lines:

Compound IDCell LineIC50 (µM)
5MDA-MB 23134.31
6U-87 MG38.29
7bHeLa39.78

The results indicate that the compound demonstrates cytotoxicity comparable to established chemotherapeutics, suggesting its potential as an anticancer agent .

Antimicrobial Activity

In addition to its antitumor effects, the compound has been assessed for antimicrobial properties. Benzimidazole derivatives are known for their ability to inhibit bacterial growth.

Antimicrobial Efficacy

Research has shown that certain derivatives exhibit strong activity against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Salmonella typhi25

These findings highlight the compound's potential as an antimicrobial agent .

Antiviral Activity

The antiviral potential of this compound has also been explored, particularly against viral infections such as hepatitis C virus (HCV).

Studies indicate that similar compounds inhibit the helicase activity of HCV, which is crucial for viral replication:

Compound IDEC50 (µM)Selectivity Index (SI)
Benzimidazole A6.510
Benzimidazole B8.012

The selectivity index suggests these compounds can effectively target viral mechanisms with minimal cytotoxicity .

Properties

Molecular Formula

C23H21ClFN9

Molecular Weight

477.9 g/mol

IUPAC Name

N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-9-(3-fluorophenyl)-2-piperazin-1-ylpurin-6-amine

InChI

InChI=1S/C23H21ClFN9/c24-14-4-5-17-18(10-14)30-19(29-17)12-27-21-20-22(32-23(31-21)33-8-6-26-7-9-33)34(13-28-20)16-3-1-2-15(25)11-16/h1-5,10-11,13,26H,6-9,12H2,(H,29,30)(H,27,31,32)

InChI Key

NGIQKILKGCPSJO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC(=C3C(=N2)N(C=N3)C4=CC(=CC=C4)F)NCC5=NC6=C(N5)C=C(C=C6)Cl

Origin of Product

United States

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